5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoicacid

therapeutic index cytotoxicity hepatocellular carcinoma

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid, commonly referred to as geranylgeranoic acid (GGA) or polyprenoic acid, is a C20 branched-chain polyunsaturated fatty acid belonging to the acyclic retinoid class. It is an endogenous metabolite derived from the mevalonate pathway in mammals and functions as a ligand for retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Molecular Formula C22H36O2
Molecular Weight 332.5 g/mol
Cat. No. B13146185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoicacid
Molecular FormulaC22H36O2
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C)C
InChIInChI=1S/C22H36O2/c1-18(2)10-6-11-19(3)12-7-13-20(4)14-8-15-21(5)16-9-17-22(23)24/h10,12,14,16H,6-9,11,13,15,17H2,1-5H3,(H,23,24)/b19-12+,20-14+,21-16+
InChIKeyPIJHYAQKPAXLRO-RFRQLJORSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic Acid (Geranylgeranoic Acid) – A Bioactive Acyclic Diterpenoid for Oncology and Lipid Metabolism Research


5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid, commonly referred to as geranylgeranoic acid (GGA) or polyprenoic acid, is a C20 branched-chain polyunsaturated fatty acid belonging to the acyclic retinoid class [1]. It is an endogenous metabolite derived from the mevalonate pathway in mammals and functions as a ligand for retinoic acid receptors (RARs) and retinoid X receptors (RXRs) [2]. Unlike classical retinoids such as all-trans retinoic acid (ATRA), GGA possesses a non-cyclic conjugated tetraene structure with methyl substituents at positions 3, 7, 11, and 15, which confers a distinct receptor-binding profile and biological outcome [3].

Why 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic Acid Cannot Be Replaced by ATRA or Farnesoic Acid in Oncology and Metabolism Studies


Acyclic diterpenoid acids within the retinoid superfamily exhibit profound functional divergence despite nominal receptor-binding overlap. 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid (GGA) induces TLR4-dependent pyroptosis in hepatoma cells, whereas all-trans retinoic acid (ATRA) triggers apoptosis with a substantially lower therapeutic index [1]. The shorter-chain analog farnesoic acid is completely inert in hepatoma cell death assays under identical conditions [2]. Palmitic acid induces mitochondrial dysfunction but lacks GGA's selective tumor-cell pyroptotic activity [3]. Consequently, substitution with any in-class analog or endogenous retinoid will fundamentally alter the cell death modality, the tumor selectivity profile, and the quantitative efficacy endpoints. The evidence below quantifies precisely where GGA is irreducible.

Quantitative Differentiation Evidence for 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic Acid Relative to Key Comparators


GGA Exhibits a 4.4-Fold Superior Therapeutic Index (LD50/ID50) Over All-Trans Retinoic Acid in Human Hepatoma Cells

In the human hepatoma-derived cell line PLC/PRF/5, 5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid (polyprenoic acid) demonstrated an LD50/ID50 ratio of 6.1, compared with 1.4 for all-trans retinoic acid (ATRA). This represents a 4.4-fold wider therapeutic window for the acyclic retinoid [1]. The higher ratio indicates that the concentration required to kill 50% of cells is substantially separated from the concentration needed to inhibit growth by 50%, translating to reduced cytotoxicity at pharmacologically effective doses.

therapeutic index cytotoxicity hepatocellular carcinoma acyclic retinoid

GGA Induces Pyroptosis Selectively in Hepatoma Cells, Whereas ATRA Lacks Tumor-Selective Cell Death Induction

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid (GGA) triggered pyroptotic cell death through TLR4 signaling in human hepatoma HuH-7 cells, measured by caspase-4 activation, gasdermin D N-terminal fragment production, and IL-1β upregulation [1]. In a direct comparison, GGA induced cell death in HuH-7 cells but not in mouse primary hepatocytes, whereas all-trans or 9-cis retinoic acid did not induce any growth inhibition in HuH-7 cells [2]. This tumor-selective cell death modality is mechanistically distinct from ATRA-induced apoptosis.

pyroptosis tumor selectivity TLR4 hepatoma ATRA

Farnesoic Acid Is Inert in Hepatoma Cell Death Assays Where GGA Is Potently Active

In a systematic structure-activity screen, 5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid (GGA) and its dihydro derivatives (4,5-didehydro GGA, 14,15-dihydro GGA, 2,3-dihydro GGA) all induced cell death in HuH-7 human hepatoma cells. In contrast, the C15 analog farnesoic acid was completely inert under identical assay conditions [1]. This demonstrates a strict chain-length requirement for biological activity; the 20-carbon isoprenoid backbone of GGA is essential.

farnesoic acid SAR apoptosis hepatoma chain-length specificity

Single-Dose Oral GGA at 11 Months Prevents Spontaneous Hepatoma Development in C3H/HeN Mice Through 24 Months

A single oral administration of 5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid (GGA) at 11 months of age significantly prevented spontaneous hepatoma in male C3H/HeN mice when assessed at 24 months (approximately 13 months post-dose), reducing both the number and weight of tumors per mouse [1]. This remarkable durability of effect from a single dose is not reported for ATRA or other natural retinoids in the same model. Hepatic GGA content was shown to age-dependently decrease, and oral supplementation dose-dependently restored endogenous hepatic GGA levels [1].

in vivo chemoprevention hepatoma single-dose C3H/HeN geranylgeranoic acid

Polyprenoic Acid (GGA) Reduces Second Primary Hepatoma Incidence by 45% in a Randomized Placebo-Controlled Trial

In a randomized, placebo-controlled clinical trial of 89 patients with curatively treated hepatocellular carcinoma, oral polyprenoic acid (600 mg daily for 12 months) reduced the incidence of recurrent or new hepatomas to 27% (12/44) compared with 49% (22/45) in the placebo group after a median follow-up of 38 months (P = 0.04) [1]. For second primary hepatomas specifically, the reduction was from 20 cases (placebo) to 7 cases (polyprenoic acid) (P = 0.04). The adjusted relative risk for second primary hepatoma was 0.31 (95% CI: 0.12–0.78) [1]. This represents the only acyclic retinoid with phase III clinical evidence for hepatoma chemoprevention.

clinical trial hepatocellular carcinoma chemoprevention secondary prevention polyprenoic acid

GGA Is an Endogenous Mevalonate-Derived Metabolite with ~80% De Novo Biosynthesis in 12 Hours, Contrasting with Exclusively Dietary ATRA

Isotopomer spectral analysis using [1-13C]acetate demonstrated that approximately 80% of cellular 5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid (GGA) was newly synthesized from mevalonate within 12 hours in mammalian cells, with the acid deriving from preexisting farnesyl diphosphate and geranylgeranyl diphosphate pools [1]. This establishes GGA as a bona fide endogenous metabolite. In contrast, all-trans retinoic acid is produced exclusively from dietary vitamin A (retinol) via tissue-specific oxidation and is not synthesized de novo from the mevalonate pathway [2].

endogenous biosynthesis mevalonate pathway isotopomer analysis geranylgeranoic acid metabolism

Procurement-Relevant Application Scenarios for 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic Acid


Hepatocellular Carcinoma Chemoprevention Studies Requiring a TLR4-Dependent Pyroptosis Inducer with a Documented Therapeutic Window Superior to ATRA

Investigators designing in vitro or in vivo HCC chemoprevention protocols should select 5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid (GGA) when the experimental objective requires pyroptotic cell death via TLR4 signaling rather than ATRA-mediated apoptosis. The LD50/ID50 ratio of 6.1 for GGA provides a 4.4-fold wider therapeutic margin compared with ATRA (ratio = 1.4) in PLC/PRF/5 human hepatoma cells [1], and GGA induces cell death selectively in HuH-7 hepatoma cells while sparing primary mouse hepatocytes [2]. This compound is the only acyclic retinoid with both mechanistic validation of pyroptosis and a quantified therapeutic index advantage over ATRA.

Isoprenoid Structure-Activity Relationship (SAR) Libraries for Oncology Screening Where C20 Backbone Is a Non-Negotiable Requirement

In SAR campaigns aimed at mapping the chain-length dependency of acyclic retinoid anti-tumor activity, GGA serves as the essential C20 reference compound. Head-to-head data demonstrate that GGA (C20) is potently active in HuH-7 cell death assays (1–20 µM), while farnesoic acid (C15) is completely inert under identical conditions [3]. Procurement of GGA as a positive control and farnesoic acid as a negative control enables rigorous SAR library screening with validated on-target and off-target benchmarks.

Mevalonate Pathway Metabolic Flux Studies Requiring an Endogenously Biosynthesized Retinoid Receptor Ligand

For stable-isotope tracing experiments investigating cross-talk between the mevalonate pathway and retinoid signaling, 5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid is uniquely suited as it is ~80% newly synthesized from mevalonate within 12 hours in human hepatoma cells [4]. Unlike ATRA, which is exclusively diet-derived, GGA enables simultaneous tracking of mevalonate flux and retinoid receptor activation in the same experimental system. This dual functionality cannot be recapitulated with any natural retinoid.

Long-Term In Vivo Chemoprevention Protocols Exploiting Durable Single-Dose Efficacy

Animal facilities conducting spontaneous hepatoma models in C3H/HeN mice should consider GGA when a single-dose intervention paradigm is desired. A single oral administration at 11 months of age significantly reduced tumor number and weight at 24 months [5]. This durability of effect permits experimental designs that avoid confounding variables associated with chronic daily dosing, such as cumulative toxicity or stress artifacts, and is not documented for ATRA in comparable models.

Quote Request

Request a Quote for 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.